Actaealactone

CAS No.: 874359-26-9

Cat. No.: VC1865063

Molecular Formula: C18H14O8

Molecular Weight: 358.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874359-26-9 |

|---|---|

| Molecular Formula | C18H14O8 |

| Molecular Weight | 358.3 g/mol |

| IUPAC Name | (3E)-4-(3,4-dihydroxybenzoyl)-3-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxyoxolan-2-one |

| Standard InChI | InChI=1S/C18H14O8/c19-12-3-1-9(6-14(12)21)5-11-17(24)26-8-18(11,25)16(23)10-2-4-13(20)15(22)7-10/h1-7,19-22,25H,8H2/b11-5- |

| Standard InChI Key | DTECHVPDGIFJTE-WZUFQYTHSA-N |

| Isomeric SMILES | C1C(/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)O1)(C(=O)C3=CC(=C(C=C3)O)O)O |

| SMILES | C1C(C(=CC2=CC(=C(C=C2)O)O)C(=O)O1)(C(=O)C3=CC(=C(C=C3)O)O)O |

| Canonical SMILES | C1C(C(=CC2=CC(=C(C=C2)O)O)C(=O)O1)(C(=O)C3=CC(=C(C=C3)O)O)O |

Introduction

Chemical Properties and Structure

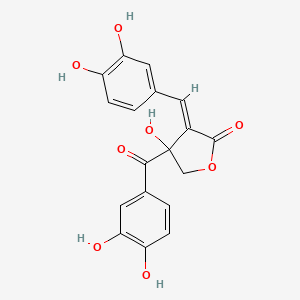

Actaealactone is characterized by the molecular formula C18H14O8 and has a molecular weight of 358.3 g/mol. The compound's IUPAC name is (3E)-4-(3,4-dihydroxybenzoyl)-3-[(3,4-dihydroxyphenyl)methylidene]-4-hydroxyoxolan-2-one, reflecting its complex structural arrangement. This structure contains multiple hydroxyl groups that contribute to its polyphenolic classification and likely influence its biological activities, particularly its antioxidant properties.

The chemical structure of actaealactone includes several notable functional groups, including hydroxyl groups (OH), a lactone ring, and aromatic rings. The compound is formally identified by the CAS registry number 874359-26-9 . For chemical database purposes, actaealactone has been assigned various identifiers, including PubChem CID 11537736, ChEMBL ID CHEMBL479497, and FDA SRS identifier 0N59H42ANL .

The detailed structural characteristics of actaealactone can be represented through various chemical notations, as shown in the table below:

| Structural Representation | Value |

|---|---|

| Molecular Formula | C18H14O8 |

| Molecular Weight | 358.3 g/mol |

| Standard InChI | InChI=1S/C18H14O8/c19-12-3-1-9(6-14(12)21)5-11-17(24)26-8-18(11,25)16(23)10-2-4-13(20)15(22)7-10/h1-7,19-22,25H,8H2/b11-5- |

| Standard InChIKey | DTECHVPDGIFJTE-WZUFQYTHSA-N |

| Isomeric SMILES | C1C(/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)O1)(C(=O)C3=CC(=C(C=C3)O)O)O |

| Canonical SMILES | C1C(C(=CC2=CC(=C(C=C2)O)O)C(=O)O1)(C(=O)C3=CC(=C(C=C3)O)O)O |

| Functional Groups | CO, c/C=C1CCOC1=O, cC(C)=O, cO |

According to chemical classification systems, actaealactone belongs to the kingdom of organic compounds, the superclass of lignans, neolignans and related compounds, the class of furanoid lignans, and the subclass of tetrahydrofuran lignans . In terms of its biosynthetic origin, actaealactone is derived from the shikimates and phenylpropanoids pathway, typical for plant-derived aromatic compounds .

Biological Activities

Antioxidant Properties

Actaealactone has demonstrated significant antioxidant activity in experimental studies. In the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free-radical assay, actaealactone exhibited an IC50 value of 26 μM, indicating reasonably potent free radical scavenging capacity . This antioxidant activity is comparable to that of other polyphenolic compounds and is likely attributable to the presence of multiple hydroxyl groups in its chemical structure, which can donate hydrogen atoms to neutralize free radicals.

The antioxidant capabilities of actaealactone suggest potential applications in preventing oxidative stress-related damage in biological systems. Oxidative stress is implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Compounds with antioxidant properties, such as actaealactone, may offer protective effects against such conditions, though further research is needed to establish its efficacy in more complex biological systems beyond in vitro assessments.

Research Methods in Actaealactone Study

The identification and characterization of actaealactone have employed various analytical techniques common in natural product research. Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the structure of actaealactone following its isolation from black cohosh extract . This technique provided critical information about the arrangement of atoms within the molecule, enabling researchers to elucidate its novel structure.

Mass spectrometry has been utilized to determine the molecular formula and mass of actaealactone, contributing to its structural characterization. High-resolution mass spectrometry provides precise molecular weight measurements that, combined with NMR data, allow for confident structure determination. The compound has been cataloged in chemical databases with spectral information that facilitates its identification in subsequent research.

For biological activity assessments, standardized assays have been employed. The DPPH free-radical scavenging assay was used to evaluate the antioxidant properties of actaealactone, providing quantitative measures of its activity . Cell culture studies with MCF-7 breast cancer cells have been conducted to assess effects on cell proliferation, utilizing established protocols for measuring changes in cell growth in response to treatment with the compound .

The isolation of actaealactone from plant material typically involves extraction with alcoholic solvents, followed by various chromatographic techniques to separate and purify the compound. These methods are standard in natural product chemistry and have enabled researchers to obtain sufficient quantities of the pure compound for structural and biological characterization. Future research might explore optimized extraction and isolation procedures to improve yields or develop synthetic routes to actaealactone.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume